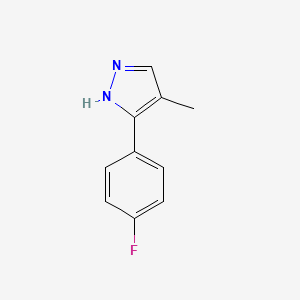

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Description

The exact mass of the compound 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is 176.07497646 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-4-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDCWXOENGTWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-26-2 | |

| Record name | 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-(4-Fluorophenyl) Pyrazoles

Abstract

The 3-(4-fluorophenyl) pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds. The strategic incorporation of a 4-fluorophenyl moiety imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and improved binding affinity, making this core particularly attractive for drug design. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this privileged scaffold. We will delve into the critical influence of substitutions at the N1, C4, and C5 positions of the pyrazole ring, explaining the causal relationships between structural modifications and resulting biological activity. This guide synthesizes data from seminal and contemporary research to offer field-proven insights for researchers, scientists, and drug development professionals. Detailed synthetic protocols, data-rich tables, and explanatory diagrams are provided to create a self-validating and authoritative resource for designing the next generation of 3-(4-fluorophenyl) pyrazole-based therapeutics.

Introduction: The Significance of a Privileged Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyrazole ring being a particularly prominent example. First synthesized in the 19th century, pyrazole derivatives have evolved from simple organic curiosities to the core of numerous clinically approved drugs, including the renowned COX-2 inhibitor, Celecoxib.[1][2] Their utility stems from a stable aromatic system, the capacity for hydrogen bonding, and the ability to present substituents in a well-defined three-dimensional arrangement, facilitating precise interactions with biological targets.

The introduction of a 4-fluorophenyl group at the C3 position of the pyrazole ring is a deliberate and impactful design choice. The fluorine atom, being the most electronegative element, is small and can often replace a hydrogen atom without significant steric penalty. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions within a protein's active site.[3] Crucially, the carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the compound's metabolic stability and half-life.[3] This combination of a versatile pyrazole core and the advantageous properties of the 4-fluorophenyl group has established the 3-(4-fluorophenyl) pyrazole as a privileged scaffold for targeting a wide array of proteins, including kinases, enzymes, and receptors involved in inflammation, cancer, and infectious diseases.[4][5][6]

Core Synthesis Strategies

The construction of the 3-(4-fluorophenyl) pyrazole core is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[7][8] This classical Knorr pyrazole synthesis and its variations offer a robust and flexible route to a wide range of substituted pyrazoles.

General Synthetic Workflow

The primary pathway involves the reaction of a 1-(4-fluorophenyl)-1,3-diketone with hydrazine or a substituted hydrazine. The diketone itself can be synthesized via a Claisen condensation between an acetophenone derivative and an appropriate ester.

Caption: General workflow for the synthesis of 3-(4-fluorophenyl) pyrazoles.

Exemplary Experimental Protocol: Synthesis of 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole

This protocol describes a representative two-step synthesis starting from 4-fluoroacetophenone.

Step 1: Synthesis of 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione

-

To a solution of sodium ethoxide (prepared by dissolving 1.2 g of sodium in 25 mL of absolute ethanol), add a mixture of 4-fluoroacetophenone (5.5 g, 0.04 mol) and ethyl benzoate (6.0 g, 0.04 mol).

-

Heat the reaction mixture to reflux for 4 hours. The causality here is that the elevated temperature provides the necessary activation energy for the Claisen condensation to proceed efficiently.

-

After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from an ethanol-water mixture to yield pure 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione. This purification step is critical to remove unreacted starting materials and byproducts, ensuring a clean subsequent cyclization.

Step 2: Synthesis of 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole

-

Dissolve 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione (2.4 g, 0.01 mol) in 30 mL of glacial acetic acid. Acetic acid serves as both the solvent and an acid catalyst for the condensation.

-

Add phenylhydrazine (1.1 g, 0.01 mol) to the solution.

-

Reflux the mixture for 6 hours. During this time, the hydrazine undergoes a cyclocondensation reaction with the diketone, followed by dehydration to form the aromatic pyrazole ring.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The resulting solid is collected by filtration, washed thoroughly with water to remove acetic acid, and dried.

-

Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(4-fluorophenyl) pyrazoles can be finely tuned by introducing various substituents at different positions of the pyrazole ring. The following sections dissect the SAR at each key position.

Caption: Key SAR points on the 3-(4-fluorophenyl) pyrazole scaffold.

Modifications at the N1-Position

The N1 position is a primary vector for modifying the compound's properties. The substituent here directly influences steric and electronic profiles, often interacting with the protein surface or solvent.

-

Aryl Substituents: The introduction of an aryl group, such as a phenyl or another fluorophenyl ring, frequently enhances binding affinity through π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target's binding site.[1][9] This can lead to a significant drop in IC50 values.[9]

-

Alkyl Substituents: Small, lipophilic alkyl groups (e.g., methyl) can explore small hydrophobic pockets, potentially increasing potency.[4] However, larger alkyl chains can introduce unfavorable steric clashes.

-

Unsubstituted (N-H): An unsubstituted N1 position retains a hydrogen bond donor capability, which can be crucial for anchoring the molecule in the active site. In some inhibitor classes, like certain CDK2 inhibitors, N1-unsubstituted compounds show higher potency than their N1-alkylated counterparts.[10]

| R1 Substituent (N1) | Target Example | Observed Effect on Activity | Reference |

| Phenyl | COX-2 | Enhances binding and stability | [9] |

| 4-Fluorophenyl | Meprin α/β | Decreased activity compared to N-H | [11] |

| Methyl | Androgen Receptor | Potent activity observed | [4] |

| H (unsubstituted) | CDK2 | Higher potency than substituted versions | [10] |

Modifications at the C5-Position

The C5 position is adjacent to the N1 substituent and often points towards the solvent-exposed region of a binding pocket, making it a key site for tuning selectivity and pharmacokinetic properties.

-

Aryl/Heteroaryl Groups: Aromatic or heteroaromatic rings (e.g., pyridine, thiophene) at C5 can introduce additional binding interactions and improve solubility.[9] For instance, a pyridine ring can act as a hydrogen bond acceptor.

-

Trifluoromethyl (-CF3) Group: The highly lipophilic and electron-withdrawing -CF3 group is a common addition that often boosts potency. It can enhance binding by engaging in hydrophobic interactions and has been critical for the activity of COX-2 inhibitors.[1][9]

-

Amide/Carboxamide Groups: These groups can form crucial hydrogen bonds and improve the compound's ADME profile. For example, in a series of CDK2/HDAC inhibitors, a hydroxamic acid group at this position was essential for HDAC inhibition.[12]

Modifications at the C4-Position

The C4 position is more sterically constrained. Substituents here can profoundly affect the orientation of the adjacent C3 and C5 groups.

-

Sulfonamide (-SO2NH2) Group: This is the hallmark of the selective COX-2 inhibitor Celecoxib. The sulfonamide group is able to access a secondary, hydrophilic pocket present in the COX-2 isozyme but not in COX-1, conferring high selectivity.[1][9] This is a classic example of how a single functional group can dictate the entire selectivity profile of a drug.

-

Halogens: Introduction of halogens like chlorine or bromine can increase potency, potentially by forming halogen bonds or by modulating the electronic character of the pyrazole ring.[9]

-

Cyano (-CN) Group: A cyano group at C4 has been shown to be beneficial in certain classes of inhibitors, such as those targeting EGFR, where it can act as a hydrogen bond acceptor.

Mechanism of Action: A Case Study on Kinase Inhibition

Many 3-(4-fluorophenyl) pyrazole derivatives function as ATP-competitive kinase inhibitors.[13] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to cellular signaling. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell proliferation.

Signaling Pathway Example: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose overactivation is implicated in several cancers. Inhibitors based on the 3-(4-fluorophenyl) pyrazole scaffold can block its activity.

Caption: EGFR signaling pathway and the point of inhibition.

The inhibitor binds to the ATP-binding pocket of the EGFR kinase domain. The pyrazole core often forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes. The 3-(4-fluorophenyl) group typically occupies a hydrophobic pocket, while substituents at the N1 and C5 positions can provide further interactions to enhance potency and selectivity, ultimately preventing ATP from binding and blocking the downstream signaling cascade that drives tumor growth.

Future Perspectives and Conclusion

The 3-(4-fluorophenyl) pyrazole scaffold remains a highly fertile ground for drug discovery. Its synthetic tractability and the well-understood SAR principles outlined in this guide provide a solid foundation for rational drug design. Future efforts will likely focus on developing multi-target inhibitors, where a single molecule is designed to interact with several disease-relevant proteins, potentially offering improved efficacy and reduced chances of drug resistance. Furthermore, exploring novel substitutions and fusing the pyrazole core with other heterocyclic systems will undoubtedly unlock new therapeutic opportunities.[14]

References

-

Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-85. [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Kumari, S. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences, 3(3), 3304-3314. Available at: [Link]

-

Kovalenko, S., et al. (2023). Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

-

Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Jana, L., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Available at: [Link]

-

Saeed, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. Available at: [Link]

-

Sadhana kumari. (2025). Sadhana kumari, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 3304-3314. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Huang, X., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry, 2(4), 40-46. Available at: [Link]

-

Bawa, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

-

Kamal, A. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

-

Song, L., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. Available at: [Link]

-

Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available at: [Link]

-

Loll, N., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Khan, I., et al. (2025). Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells. MDPI. Available at: [Link]

-

Oh, C. H., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Schenone, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals. Available at: [Link]

-

Gomaa, H. A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]

-

Tan, T. M. C., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

-

Khan, S. A., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy. Available at: [Link]

-

Singh, N., et al. (2021). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. Available at: [Link]

-

Jule, E., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]

-

Loll, N., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

-

Shawky, A. M. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules. Available at: [Link]

-

Silva, A. M. G., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

-

Wang, S., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Available at: [Link]

-

Kumar, R., et al. (2021). Synthesis and biological evaluation of pyrazole analogues linked with 1,2,3-triazole and 4-thiazolidinone. Current Chemistry Letters. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 6. One moment, please... [growingscience.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole vs 5-(4-fluorophenyl) tautomers

Title: Tautomeric Dynamics and Regioselective Control in 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole Scaffolds Subtitle: A Technical Guide to Synthesis, Structural Assignment, and Pharmacological Optimization[1]

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, particularly in kinase inhibition (e.g., Crizotinib, Ruxolitinib).[1] However, the annular tautomerism of 3-(4-fluorophenyl)-4-methyl-1H-pyrazole presents a critical challenge: the equilibrium between the 3-substituted (Tautomer A) and 5-substituted (Tautomer B) forms dictates both synthetic regioselectivity and protein-ligand binding affinity.

This guide analyzes the thermodynamic and kinetic drivers of this equilibrium, provides a self-validating protocol for differentiating regioisomers using NOE spectroscopy, and details the "Curtin-Hammett" control mechanisms required to synthesize specific isomers.[2]

The Tautomeric Equilibrium: Thermodynamics & Mechanism

In solution, 3-(4-fluorophenyl)-4-methyl-1H-pyrazole exists as a rapid equilibrium between two annular tautomers. The position of the proton (

The Equilibrium Landscape

-

Tautomer A (3-Isomer): 3-(4-fluorophenyl)-4-methyl-1H-pyrazole.

-

Tautomer B (5-Isomer): 5-(4-fluorophenyl)-4-methyl-1H-pyrazole.

Thermodynamic Preference:

In non-polar or polar aprotic solvents (CDCl₃, DMSO-

-

Lone Pair Repulsion: In Tautomer B (5-isomer), the lone pair on

is adjacent to the electron-rich -

Steric Strain: The 4-methyl group exerts a "buttressing effect."[2] In Tautomer B, the phenyl ring is flanked by the

-H and the C4-Methyl, forcing the phenyl ring to twist out of planarity to relieve steric clash, thereby reducing conjugation energy.[2] Tautomer A minimizes this by placing the phenyl group away from the

Visualization of the Proton Shift

Figure 1: Annular tautomerism involves the rapid migration of a proton between N1 and N2.[1]

Synthetic Implications: The Regioselectivity Paradox

When alkylating the parent pyrazole (e.g., with methyl iodide), the product ratio rarely reflects the tautomeric ratio.[2] This is a classic Curtin-Hammett scenario.

The Mechanism of N-Alkylation

Alkylation occurs via an

-

Pathway 1 (via Tautomer A): The lone pair is at

(adjacent to the Phenyl). Attack here is sterically hindered by the phenyl group.[2] -

Pathway 2 (via Tautomer B): The lone pair is at

(adjacent to the C3-Proton). Attack here is sterically accessible.[2][3]

The Paradox: Even though Tautomer A is the major species, Tautomer B is the reactive species due to the lower activation energy barrier (

Regioselectivity Workflow

Figure 2: Kinetic control favors the 1,3-isomer despite the thermodynamic stability of the 3-tautomer.

Analytical Differentiation: A Self-Validating System

Assigning the correct structure is critical.[2] Chemical shifts alone are unreliable due to solvent effects.[2] Nuclear Overhauser Effect (NOE) spectroscopy provides definitive proof.[2]

The NOE Logic Gate

To distinguish 1-Methyl-3-(4-F-Ph) from 1-Methyl-5-(4-F-Ph):

| Feature | 1-Methyl-3-aryl (Major Synthetic Product) | 1-Methyl-5-aryl (Minor Synthetic Product) |

| Geometry | N-Methyl is far from Phenyl ring. | N-Methyl is adjacent (ortho) to Phenyl ring. |

| Proximity | N-Methyl is close to H-5 proton. | N-Methyl is close to Phenyl ortho-H . |

| NOE Signal | Strong enhancement between N-Me and H-5 . | Strong enhancement between N-Me and Ph-H . |

Table 1: Structural Assignment Criteria

Experimental Protocol: 1D-NOE Difference

-

Sample: Dissolve 10 mg of isolated product in 0.6 mL DMSO-

(prevents exchange broadening). -

Acquisition:

-

Interpretation:

Synthesis Protocol: 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

This protocol utilizes a modified Knorr synthesis, ensuring high yield of the parent scaffold.[2]

Reagents:

-

4'-Fluoropropiophenone (1.0 eq)[1]

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)[1]

-

Hydrazine hydrate (2.0 eq)[1]

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Enaminone Formation:

-

Charge a round-bottom flask with 4'-Fluoropropiophenone (10 mmol) and DMF-DMA (15 mmol).

-

Heat to reflux (110°C) for 12 hours under

. The solution will turn dark orange/red.[2] -

Mechanism:[1][5][7] DMF-DMA acts as a formylating agent, converting the methylene group (

to carbonyl) into a dimethylamino-enone. -

Concentrate in vacuo to remove excess DMF-DMA.[2] The residue is the intermediate: 3-(dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one.

-

-

Cyclization:

-

Dissolve the crude intermediate in Ethanol (20 mL).

-

Add Hydrazine hydrate (20 mmol) dropwise at room temperature.

-

Heat to reflux for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Mechanism:[1][5][7] Hydrazine attacks the enone via Michael addition followed by intramolecular imine formation and aromatization.[2]

-

-

Purification:

Pharmacological Relevance

In kinase inhibitor design, the choice of tautomer/regioisomer dictates the binding mode.[2]

-

DFG-Out Conformation: Many Type II kinase inhibitors (e.g., Sorafenib analogs) utilize the 1-aryl-5-methyl pyrazole motif (or similar) to project the aryl group into the hydrophobic "allosteric pocket" created by the DFG-out shift.

-

Hinge Binding: The unsubstituted nitrogen (

-H) of the parent pyrazole often acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue). In this case, the 3-aryl tautomer is often the bioactive conformation because it allows the bulky aryl group to extend into the solvent channel while the

Critical Note: If you lock the tautomer by methylation (forming the 1-methyl-3-aryl isomer), you abolish the H-bond donor capability, potentially destroying potency unless the N-methyl group itself targets a specific hydrophobic pocket.

References

-

Elguero, J., et al. (2000).[1][2] Protomeric Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link[1]

-

Fustero, S., et al. (2010).[1][2] Regioselective Synthesis of Pyrazoles: A Review. Chemical Reviews. Link[1]

-

Anslyn, E. V., & Dougherty, D. A. (2006).[1][2] Modern Physical Organic Chemistry. University Science Books. (Referencing Curtin-Hammett Principle). Link

-

Lombardo, L. J., et al. (2004).[1][2] Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link[1]

-

Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Referencing NOE protocols). Link

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. nmr.vuw.ac.nz [nmr.vuw.ac.nz]

- 5. compoundchem.com [compoundchem.com]

- 6. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Strategic Integration of Fluorinated Pyrazole Scaffolds in Modern Medicinal Chemistry

Executive Summary

The pyrazole ring is a privileged nitrogen-containing heterocycle in drug discovery, offering robust hydrogen-bonding capabilities and structural rigidity. However, the strategic introduction of fluorine atoms—ranging from single fluoro (-F) substituents to complex fluoroalkyl groups (-CF3, -CHF2)—transforms the pyrazole scaffold into a highly optimized pharmacophore. This technical guide explores the physicochemical rationale, clinical validation, and advanced synthetic methodologies behind fluorinated pyrazoles, providing drug development professionals with actionable, self-validating protocols for scaffold optimization.

The Physicochemical Rationale for Fluorination

The integration of fluorine into organic molecules is a cornerstone of rational drug design. The "fluorine effect" is driven by the element's unique atomic properties, which allow medicinal chemists to precisely tune a molecule's pharmacokinetics (PK) and pharmacodynamics (PD) without drastically altering its steric bulk.

Modulating Metabolic Stability and Lipophilicity

The 1 (3.98 on the Pauling scale) and its remarkably (approx. 472 kJ/mol) make it highly resistant to cytochrome P450-mediated oxidative metabolism[1],. By strategically placing fluorine atoms at metabolic "soft spots" on a pyrazole ring or its adjacent aryl groups, scientists can effectively block phase I metabolism. Furthermore, the incorporation of lipophilic groups like trifluoromethyl (-CF3) enhances membrane permeability and blood-brain barrier (BBB) penetration.

Quantitative Comparison of Substituents

To understand why fluorine acts as an ideal bioisostere for hydrogen or a hydroxyl group, we must analyze their fundamental metrics. The table below summarizes the quantitative physicochemical properties that dictate steric and electronic behavior in the binding pocket.

Table 1: Comparative Physicochemical Properties of Common Substituents

| Parameter | Hydrogen (-H) | Fluorine (-F) | Methyl (-CH3) | Trifluoromethyl (-CF3) |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 2.00 | 2.20 |

| Electronegativity (Pauling) | 2.20 | 3.98 | ~2.50 | ~3.30 |

| Bond Dissociation Energy (kcal/mol) | 98 (C-H) | 116 (C-F) | 83 (C-C) | 100 (C-CF3) |

| Bond Length to Carbon (Å) | 1.09 | 1.35 | 1.54 | 1.49 |

Data synthesized from foundational physicochemical literature and recent reviews on 1[1].

Clinical Validation: FDA-Approved Paradigms

The translation of fluorinated pyrazoles from bench to bedside is highly successful. Currently,2 contain fluorine, with a significant portion being blockbuster drugs[2].

The standout example of a fluorinated pyrazole is Celecoxib (Celebrex)[3]. Celecoxib utilizes a 3-trifluoromethylpyrazole core to achieve highly selective inhibition of cyclooxygenase-2 (COX-2). The -CF3 group is not merely decorative; it fits precisely into a hydrophobic side pocket of the COX-2 enzyme that is inaccessible in COX-1, thereby providing the drug's essential selectivity and reducing gastrointestinal side effects.

Logical Workflow of Fluorinated Pyrazole Optimization

The development of these scaffolds follows a rigorous, iterative process. The diagram below illustrates the standard workflow from target identification to clinical validation.

Logical workflow for the design and optimization of fluorinated pyrazole drugs.

Advanced Synthetic Methodologies & Self-Validating Protocols

Synthesizing functionalized fluorinated pyrazoles traditionally presented challenges due to the volatility and instability of fluorinated precursors. Modern methodologies leverage4 to access these scaffolds efficiently[4].

Below is a field-proven, self-validating protocol for the synthesis of 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride , a highly versatile building block equipped with a Sulfur Fluoride Exchange (SuFEx) click handle.

Step-by-Step Protocol: Synthesis of a SuFEx-able Trifluoromethyl Pyrazole

Objective: To construct a trifluoromethylated pyrazole bearing a sulfonyl fluoride handle for orthogonal, diversity-oriented late-stage functionalization.

Materials:

-

Dipole: 2,2,2-trifluorodiazoethane (CF3CHN2) solution.

-

Dipolarophile: 1-bromoethene-1-sulfonyl fluoride (Br-ESF).

-

Solvent: Anhydrous Dichloromethane (DCM).

Methodology & Causality:

-

Preparation of the Reaction Environment:

-

Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve Br-ESF (1.0 equiv) in anhydrous DCM.

-

Causality: The highly electrophilic sulfonyl fluoride (-SO2F) group is susceptible to premature hydrolysis. Anhydrous conditions ensure the SuFEx handle remains intact for downstream medicinal chemistry applications.

-

-

Controlled Reagent Addition:

-

Action: Cool the solution to 0 °C. Slowly add the stabilized 2,2,2-trifluorodiazoethane solution (1.2 equiv) dropwise.

-

Causality: Trifluorodiazoethane is a highly reactive gas. Using a stabilized stock solution prevents explosive decomposition. The electron-withdrawing -CF3 group lowers the HOMO of the diazo compound. However, computational analysis reveals that 4 account for the unexpectedly high reactivity of this specific 1,3-dipolar cycloaddition[4]. Starting at 0 °C mitigates the exothermic nitrogen extrusion.

-

-

Spontaneous Aromatization:

-

Action: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: The initial cycloaddition yields a pyrazoline intermediate. The strategic choice of Br-ESF as the dipolarophile provides a built-in vinylic bromide leaving group. This drives spontaneous dehydrobromination (loss of HBr), thermodynamically forcing the rearomatization into the stable pyrazole ring without the need for harsh external oxidants[4].

-

-

Purification & Self-Validation:

-

Action: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc). Validate the product using 19F-NMR and LC-MS.

-

Causality (Self-Validating System): 19F-NMR provides a background-free, definitive validation of the reaction's success. The protocol is self-validating if the spectra show two distinct, uncoupled singlets: one at ~ -62 ppm confirming the intact -CF3 group, and one at ~ +55 ppm confirming the unhydrolyzed -SO2F SuFEx handle.

-

Conclusion

Fluorinated pyrazole scaffolds represent a masterclass in bioisosteric replacement and physicochemical tuning. By leveraging the extreme electronegativity and robust bond strength of fluorine, medicinal chemists can systematically eliminate metabolic liabilities while enhancing target affinity. As demonstrated by the integration of modern synthetic techniques like SuFEx click chemistry and distortion-accelerated cycloadditions, the chemical space for fluorinated pyrazoles continues to expand, promising a new generation of highly selective, metabolically stable therapeutics.

References

-

[1] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. olemiss.edu. Available at:[Link]

-

[3] Fluorinated Heterocycles in Medicine: A Comprehensive Review. ijpsjournal.com. Available at: [Link]

-

[2] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC (nih.gov). Available at: [Link]

-

[4] Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC (nih.gov). Available at: [Link]

-

Organic & Biomolecular Chemistry. RSC Publishing (rsc.org). Available at: [Link]

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of 3-aryl-4-methyl-1H-pyrazole tautomers

An in-depth technical analysis of the thermodynamic stability of 3-aryl-4-methyl-1H-pyrazole tautomers requires a rigorous examination of structural chemistry, quantum mechanics, and advanced spectroscopy. This guide is designed for application scientists and medicinal chemists who require a mechanistic understanding of pyrazole prototropy to drive rational drug design and optimize synthetic regioselectivity.

The Mechanics of Annular Prototropy in Pyrazoles

Pyrazoles are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms: a pyrrole-like nitrogen (N1, proton donor) and a pyridine-like nitrogen (N2, proton acceptor). This architecture facilitates annular prototropic tautomerism , a dynamic equilibrium involving the migration of a proton between N1 and N2[1].

In symmetrically substituted pyrazoles, this exchange is degenerate. However, in asymmetrically substituted systems—such as 3-aryl-4-methyl-1H-pyrazoles—the equilibrium constant (

Thermodynamic Drivers: The "4-Methyl" Steric Buttress

The thermodynamic preference between the 3-aryl-4-methyl-1H-pyrazole and the 5-aryl-4-methyl-1H-pyrazole tautomers is dictated by a delicate interplay of steric hindrance and electronic conjugation.

Causality of Tautomeric Preference

-

Steric Hindrance: In the 3-aryl tautomer, the bulky aryl group is adjacent to the N2 nitrogen. The localized lone pair on N2 occupies significantly less steric volume than an N-H bond. Conversely, in the 5-aryl tautomer, the aryl ring is "sandwiched" between the pyrrole-like N1-H group and the 4-methyl group. This severe steric crowding is energetically highly unfavorable.

-

Electronic Conjugation (The Penalty of Non-Planarity): To relieve the steric clash in the 5-aryl tautomer, the aryl ring is forced to rotate out of the pyrazole plane. This rotation breaks the

orbital overlap between the aryl substituent and the heteroaromatic core. The 3-aryl tautomer, facing minimal steric resistance, maintains a highly planar conformation, maximizing extended conjugation and significantly lowering the Gibbs free energy (

Because intermolecular proton exchange in pyrazoles typically features an activation barrier of only 10–14 kcal/mol[2], the system rapidly equilibrates to the thermodynamically favored 3-aryl state at room temperature.

Caption: Structural and electronic determinants shifting the tautomeric equilibrium toward the 3-aryl form.

Quantitative Thermodynamic Profiling

To translate these mechanistic principles into actionable data, computational and spectroscopic analyses are employed. Table 1 summarizes the representative thermodynamic and structural parameters comparing the two tautomeric states, derived from Density Functional Theory (DFT) calculations and empirical observations[4][5].

Table 1: Representative Thermodynamic & Structural Parameters for 3(5)-Phenyl-4-methyl-1H-pyrazole

| Parameter | 3-Phenyl-4-methyl-1H-pyrazole (Major) | 5-Phenyl-4-methyl-1H-pyrazole (Minor) |

| Relative Gibbs Free Energy ( | 0.0 kcal/mol (Reference minimum) | +3.2 to +4.5 kcal/mol |

| Aryl-Pyrazole Dihedral Angle ( | ~15° – 20° (Near-planar) | ~55° – 70° (Highly twisted) |

| Maximized (Strong orbital overlap) | Minimized (Broken conjugation) | |

| Equilibrium Population (298K, Aprotic) | > 98% | < 2% |

| N-Alkylation Regioselectivity | Directs to N1 (yielding 1-alkyl-3-aryl) | Negligible contribution |

Self-Validating Experimental Protocols

To accurately determine the tautomeric ratio and validate computational models, researchers must employ rigorous, self-validating experimental workflows.

Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomer Resolution

At ambient temperatures, rapid intermolecular proton exchange coalesces the NMR signals of the 3- and 5-positions. To quantify the tautomers, the exchange must be halted[1][5].

-

Solvent Selection: Dissolve the pyrazole in an anhydrous, aprotic deuterated solvent (e.g., THF-

or DMF- -

Temperature Titration: Acquire

H and -

Self-Validation Step (Decoalescence): The protocol is validated when the broad, averaged C3/C5 carbon signals cleanly split into distinct, sharp peaks. This confirms the system has successfully entered the "slow exchange regime" on the NMR timescale.

-

Signal Integration & Calculation: Integrate the resolved N-H or distinct aromatic signals. Calculate the equilibrium constant (

) and derive the experimental free energy difference using

Caption: Step-by-step VT-NMR workflow for resolving and quantifying pyrazole tautomeric ratios.

Protocol B: Computational Thermodynamic Profiling (DFT)

To predict tautomeric stability prior to synthesis, a robust computational pipeline is required[4].

-

Conformational Search: Perform a stochastic rotor search to identify all possible rotamers of the aryl group.

-

Geometry Optimization: Optimize the ground-state geometries of both tautomers using a high-level basis set (e.g., B3LYP/6-311++G(d,p)).

-

Self-Validation Step (Frequency Calculation): Perform a vibrational frequency calculation on the optimized geometries. Causality: The presence of zero imaginary frequencies mathematically guarantees that the optimized structure is a true local minimum on the potential energy surface, rather than a transition state[1].

-

Solvation Modeling: Apply a Polarizable Continuum Model (PCM) to simulate the dielectric constant of the intended assay solvent, as solvent polarity can selectively stabilize the more polar tautomer.

Strategic Implications for Drug Development

The thermodynamic preference for the 3-aryl-4-methyl-1H-pyrazole tautomer has profound implications for medicinal chemistry[3]:

-

Regioselective Alkylation: Because the 3-aryl tautomer predominates, the N1 nitrogen is protonated, leaving the N2 nitrogen nucleophilic. However, under basic conditions (forming the pyrazolide anion), the steric shielding of the 4-methyl and 3-aryl groups directs electrophilic attack predominantly to the less hindered N1 position, yielding the 1-alkyl-3-aryl-4-methylpyrazole regioisomer.

-

Pharmacophore Trajectory: In kinase inhibitor design, the pyrazole core frequently acts as a hinge-binding motif. The thermodynamic stability of the 3-aryl tautomer ensures that the N-H (donor) and N: (acceptor) vectors are predictably oriented. Forcing the less stable 5-aryl tautomer to bind requires the ligand to pay a severe entropic and enthalpic penalty, drastically reducing target affinity.

References

1.1 - BenchChem 2. 2 - Encyclopedia.pub 3. 3 - PMC (NIH) 4.4 - ResearchGate 5.5 - J. Chem. Soc., Perkin Trans. 2

Sources

Advanced Molecular Profiling and Synthetic Workflows for 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals, detailing the chemical, synthetic, and biological profile of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole.

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring serves as a privileged scaffold, frequently utilized to design highly selective kinase inhibitors and anti-inflammatory agents[1]. Specifically, 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole (CAS: 916792-26-2) represents a highly optimized fragment[2]. By strategically incorporating a fluorine atom and a methyl group onto the core aryl-pyrazole framework, this molecule achieves a delicate balance of metabolic stability, conformational rigidity, and target affinity. This whitepaper provides a comprehensive, causality-driven guide to its physicochemical properties, synthetic methodologies, and biological validation protocols.

Structural Dynamics and Physicochemical Profiling

The structural architecture of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is not coincidental; every functional group serves a distinct pharmacological purpose:

-

The 4-Fluorophenyl Motif: The highly electronegative fluorine atom withdraws electron density from the aromatic ring. This inductive effect significantly reduces the ring's susceptibility to oxidative metabolism by hepatic cytochrome P450 enzymes[3]. Furthermore, fluorine enhances the lipophilicity of the molecule, improving cellular membrane permeability without drastically increasing the molecular weight.

-

The 4-Methyl Substitution: The methyl group at the C4 position of the pyrazole ring acts as a steric shield. It restricts the dihedral angle between the pyrazole and the phenyl ring, effectively locking the molecule into an active conformation. This pre-organization reduces the entropic penalty upon binding to the hydrophobic pockets of target proteins (such as kinases)[1].

-

The 1H-Pyrazole Core: The adjacent nitrogen atoms act as a versatile hydrogen-bond donor/acceptor pair, a critical feature for anchoring the molecule to the hinge region of ATP-binding sites in kinases[4].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that make this compound an ideal candidate for fragment-based lead discovery (FBLD).

| Parameter | Value | Pharmacological Relevance |

| CAS Number | 916792-26-2 | Unique chemical identifier[2]. |

| Molecular Formula | C10H9FN2 | Defines atomic composition[2]. |

| Molecular Weight | 176.19 g/mol | Highly compliant with the "Rule of 3" for fragment libraries[2]. |

| Hydrogen Bond Donors | 1 (N-H) | Facilitates critical hinge-region binding[4]. |

| Hydrogen Bond Acceptors | 2 (N, F) | Enhances target interaction and aqueous solubility[4]. |

| Topological Polar Surface Area | ~28.7 Ų | Optimal for high passive membrane permeability[4]. |

Synthetic Methodology: The Enaminone Route

To synthesize 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole with high yield and purity, we employ a two-step condensation-cyclization sequence utilizing an enaminone intermediate[5].

Causality of Reagent Selection

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Used as a highly efficient one-carbon synthon. It reacts selectively with the acidic

-protons of 1-(4-fluorophenyl)propan-1-one. This avoids the need for harsh bases (e.g., NaH or LDA) required in traditional Claisen condensations, thereby preventing self-aldol condensation byproducts[5]. -

Hydrazine Hydrate: Acts as a bis-nucleophile. The initial attack occurs at the highly electrophilic

-carbon of the enaminone (displacing dimethylamine), followed by rapid intramolecular cyclization onto the carbonyl carbon[5].

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole via enaminone condensation.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol integrates built-in checkpoints. The disappearance of the starting ketone via Thin Layer Chromatography (TLC) ensures complete enaminone conversion, while LC-MS analysis of the final product confirms the exact mass, validating structural integrity prior to biological testing[5].

Step 1: Enaminone Formation

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 1-(4-fluorophenyl)propan-1-one in 15 mL of anhydrous toluene.

-

Add 12.0 mmol (1.2 equivalents) of DMF-DMA.

-

Attach a reflux condenser and heat the mixture to 110°C for 12 hours under a nitrogen atmosphere.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot should completely disappear, replaced by a highly UV-active enaminone spot.

-

Cool to room temperature and concentrate under reduced pressure to yield the crude enaminone.

Step 2: Pyrazole Cyclization

-

Dissolve the crude enaminone in 20 mL of absolute ethanol.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 15.0 mmol (1.5 equivalents) of hydrazine hydrate dropwise. Causality: Dropwise addition controls the exothermic cyclization, preventing the formation of undesired azine dimers[5].

-

Reflux the mixture at 80°C for 3 hours.

-

Validation Checkpoint: Perform LC-MS analysis. The target peak must show an

of 177.08 -

Concentrate the solvent, extract with ethyl acetate, wash with brine, dry over anhydrous

, and purify via silica gel chromatography to yield the pure 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole.

Target Engagement: p38 MAPK Inhibition

Substituted pyrazoles are heavily documented as potent inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical driver of the inflammatory response and cytokine production (e.g., TNF-

The 3-(4-fluorophenyl)-4-methyl-1H-pyrazole scaffold acts as a competitive inhibitor at the ATP-binding pocket of p38

Mechanistic Pathway Diagram

Caption: Mechanism of action: Inhibition of the p38 MAPK inflammatory signaling cascade.

Biological Validation: High-Throughput Screening (HTS) Protocol

To quantify the inhibitory potency (

Causality: TR-FRET is chosen over standard fluorescence because the time-delay measurement eliminates auto-fluorescence interference from the aromatic pyrazole compound, ensuring an exceptionally high signal-to-noise ratio.

Step-by-Step TR-FRET Kinase Assay Protocol:

-

Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. -

Compound Dilution: Serially dilute 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole in 100% DMSO to create a 10-point concentration-response curve (ranging from 10

M to 0.5 nM). -

Incubation: In a 384-well low-volume plate, combine 5

L of recombinant p38 -

Reaction Initiation: Add 5

L of a substrate mix containing ATP (at its -

Detection: Stop the reaction by adding 10

L of a detection buffer containing EDTA (to chelate -

Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

-

Self-Validating Checkpoint: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor

validates the assay's robustness before curve fitting is performed to determine the

-

References

- 3-(4-Fluorofenil)

- 3-(4-Fluorophenyl)

- 3-(4-Fluorophenyl)

- AU754830B2 - Substituted pyrazoles as p38 kinase inhibitors Source: Google Patents URL

- DMF-DMA | 4637-24-5 - Synthesis of 3-Arylpyrazoles Source: BenchChem URL

Sources

- 1. AU754830B2 - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]

- 2. 3-(4-Fluorofenil)-4-metil-1H-pirazol, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(4-Fluorophenyl)-1H-pyrazole | C9H7FN2 | CID 688691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DMF-DMA | 4637-24-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of the novel heterocyclic compound, 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole. As specific experimental data for this compound is not yet publicly available, this document serves as both a predictive analysis and a detailed methodological guide for researchers, scientists, and drug development professionals. We will explore the predicted physicochemical properties based on structural analogs, discuss the critical factors influencing its solubility, and provide field-proven, step-by-step protocols for the experimental determination of its acid dissociation constant (pKa) and thermodynamic solubility. This guide is designed to equip research teams with the necessary theoretical grounding and practical workflows to generate a robust and reliable solubility profile, a cornerstone for any successful drug discovery and development program.

Introduction: The Significance of Solubility Profiling

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities and its prevalence in medicinal chemistry.[1] The introduction of a fluorophenyl group can enhance metabolic stability and binding affinity, making this compound a person of interest for further investigation.

However, before any meaningful biological evaluation can occur, a thorough understanding of the compound's solubility is paramount. Aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low and erratic bioavailability, hindering clinical development and ultimately rendering a promising candidate unviable.[2] This guide provides the strategic and experimental framework to comprehensively define the solubility characteristics of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole.

Predicted Physicochemical Profile

A foundational understanding of a compound's intrinsic properties allows for a more strategic approach to solubility assessment. As no experimental data exists for the title compound, the following profile is constructed from computational predictions and data from close structural analogs, such as 3-(4-Fluorophenyl)-1H-pyrazole.[3][4]

| Property | Predicted/Estimated Value | Rationale & Source |

| Molecular Formula | C₁₀H₉FN₂ | - |

| Molecular Weight | 176.19 g/mol | Calculated |

| Predicted LogP | ~2.5 - 3.0 | The addition of a methyl group to the pyrazole core is expected to increase the lipophilicity compared to 3-(4-fluorophenyl)-1H-pyrazole (XLogP3 = 2.1).[3] |

| Predicted pKa | ~2.0 - 3.0 (Basic) | The pyrazole ring contains two nitrogen atoms. One is a weakly basic pyridine-like nitrogen. The predicted basic pKa for a similar structure, 4-benzyl-1H-pyrazole, is 3.07.[5] The electron-withdrawing effect of the fluorophenyl group may slightly lower this value. |

| Physical Form | Solid | Based on the melting point of the parent compound, 3-(4-Fluorophenyl)-1H-pyrazole (100-104 °C).[4] |

Note: These values are estimations and must be confirmed by experimental analysis.

Theoretical Framework: Factors Governing Solubility

The solubility of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is not a single value but a profile dependent on several interacting factors. A proactive understanding of these elements is key to designing meaningful experiments and interpreting the resulting data.

-

pH-Dependent Solubility : As a predicted weak base, the compound's solubility is expected to be highly dependent on pH. In acidic environments (pH < pKa), the pyridine-like nitrogen on the pyrazole ring will become protonated. This ionization introduces a positive charge, significantly increasing the molecule's interaction with polar water molecules and thereby enhancing its solubility. Conversely, at physiological and basic pH (pH > pKa), the compound will exist predominantly in its neutral, less soluble form.

-

Impact of Substituents :

-

4-Fluorophenyl Group : This large, non-polar group is the primary contributor to the molecule's low intrinsic aqueous solubility.

-

4-Methyl Group : The addition of a methyl group increases the molecular weight and surface area, which generally leads to a slight decrease in aqueous solubility compared to its non-methylated parent.

-

-

Solid-State Properties : The crystal lattice energy of the solid form significantly impacts solubility. Amorphous forms are typically more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions.[2] It is crucial to characterize the solid form (polymorph, hydrate, etc.) being used in solubility studies.

-

Temperature : For most solid solutes, the dissolution process is endothermic, meaning solubility tends to increase with higher temperatures.[2] Solubility studies should be conducted at physiologically relevant temperatures, typically 37 °C, as mandated by regulatory guidelines.[6][7]

Experimental Determination of the Solubility Profile

A robust solubility assessment involves determining two key parameters: the acid dissociation constant (pKa) and the equilibrium (thermodynamic) solubility across a range of physiologically relevant pH values.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between two types of solubility measurements commonly performed in drug discovery:

-

Kinetic Solubility : This is a high-throughput screening method that measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate in an aqueous buffer. It reflects the solubility of the form that precipitates, which is often amorphous and therefore higher than the true equilibrium solubility.[2][8]

-

Thermodynamic Solubility : This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours) until the concentration of the dissolved compound in the supernatant is constant.[8] This value is crucial for pre-formulation and regulatory submissions and is the focus of this guide.

Experimental Protocol: pKa Determination by Potentiometric Titration

Determining the pKa is the first essential step, as it informs the pH range where solubility will change most dramatically. Potentiometric titration is the gold standard method.[9][10] Given the compound's predicted low aqueous solubility, a co-solvent method may be necessary.[11][12]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole.

Methodology:

-

System Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[10]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or acetonitrile) if aqueous solubility is too low for direct measurement.[12]

-

Dilute with water to achieve a final concentration of approximately 1 mM in a known methanol:water ratio (e.g., 50:50 v/v).[10]

-

Causality Insight: A co-solvent is used to ensure the compound remains fully dissolved throughout the titration, preventing precipitation which would invalidate the results. The final concentration must be high enough for accurate detection but low enough to minimize its effect on the solution's properties.

-

-

Titration Setup:

-

Transfer a known volume (e.g., 20 mL) of the sample solution to a thermostatted titration vessel (25 °C or 37 °C).

-

Add a standardized ionic strength adjuster (e.g., 0.15 M KCl) to maintain a constant ionic environment.[10]

-

Causality Insight: Ionic strength affects the activity of ions in solution. Keeping it constant ensures that changes in measured potential are due to changes in H+ concentration alone.

-

Purge the solution with nitrogen for 5-10 minutes before and during the titration to remove dissolved CO₂, which can interfere with the titration of a weak base.[10]

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution, ensuring the magnetic stirrer does not strike them.

-

-

Titration Procedure:

-

As the compound is a weak base, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Record the pH value and the volume of titrant added at each step. Continue well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which can be identified as the midpoint of the buffer region (the flattest part of the curve).[10]

-

For co-solvent methods, perform titrations at several co-solvent ratios and extrapolate the apparent pKa values to 0% co-solvent to determine the aqueous pKa.[12]

-

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for determining thermodynamic solubility and is recommended by regulatory bodies like the ICH.[6][13]

Objective: To determine the equilibrium solubility of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole in aqueous buffers of pH 1.2, 4.5, and 6.8 at 37 °C.

Methodology:

-

Media Preparation: Prepare three aqueous buffers according to pharmacopeial standards: pH 1.2 (e.g., HCl/KCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer). Verify the pH of each buffer at 37 °C.[7]

-

Sample Addition:

-

Add an excess amount of the solid compound to triplicate vials for each pH buffer.

-

Causality Insight: An excess of solid is crucial to ensure that equilibrium is established between the dissolved and undissolved compound. A visual confirmation of undissolved solid should be present at the end of the experiment.[13]

-

-

Equilibration:

-

Seal the vials tightly and place them in an orbital shaker or rotator within an incubator set to 37 ± 1 °C.[13]

-

Agitate the samples for a predetermined period, typically 24 hours, to ensure equilibrium is reached. A preliminary time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate the incubation period.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at 37 °C to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Causality Insight: This step is critical. Any particulate matter in the sample will be dissolved upon dilution for analysis, leading to a falsely elevated solubility reading. Filtration must be rapid to avoid temperature changes that could cause precipitation.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable mobile phase or solvent.

-

Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

A calibration curve must be generated using standards of known concentrations prepared in the same analytical solvent.

-

-

Data Analysis & Reporting:

-

Calculate the solubility in mg/mL or µg/mL from the measured concentration and the dilution factor.

-

Verify the pH of the remaining supernatant in each vial to ensure the buffer capacity was sufficient.[13]

-

Report the mean solubility and standard deviation for the triplicate measurements at each pH.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility Profile of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole at 37 °C

| pH of Medium | Mean Solubility (µg/mL) | Standard Deviation | pH of Supernatant (Post-Equilibration) |

| 1.2 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 4.5 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 6.8 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

The results from this table will provide a clear pH-solubility profile. It is expected that the solubility at pH 1.2 will be significantly higher than at pH 4.5 and 6.8, confirming the compound's behavior as a weak base. This profile is indispensable for guiding formulation strategies, predicting oral absorption, and fulfilling regulatory requirements for drug development.

Conclusion

The solubility profile of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is a critical dataset that underpins its entire development pathway. While this guide begins with a predictive assessment based on chemical principles and structural analogies, its core value lies in the detailed, validated protocols provided. By meticulously executing the pKa determination via potentiometric titration and the thermodynamic solubility assessment using the shake-flask method, research teams can generate the high-quality, reliable data necessary to make informed decisions. This systematic approach ensures that the solubility characteristics of this promising compound are not a hurdle, but a well-defined parameter on the road to potential therapeutic application.

References

- Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 53(1 2), pp. 9-19. [Link: https://www.researchgate.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 688691, 3-(4-Fluorophenyl)-1H-pyrazole. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/688691]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 700989, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/700989]

- Slootmaekers, B., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6282190/]

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link: https://www.creative-bioarray.

- Krisztina, T., et al. (2007). Potentiometric pKa determination of water-insoluble compounds. Pion Inc. [Link: https://www.pion-inc.

- Sigma-Aldrich. 3-(4-Fluorophenyl)-1H-pyrazole 97. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/643666]

- Patel, R., et al. (2011). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica, 3(6):384-390. [Link: https://www.derpharmachemica.com/pharma-chemica/potentiometric-pka-determination-of-biological-active-phenothiazine-in-different-aqua-organic-solvents.pdf]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link: https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf]

- European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-m9-biopharmaceutics-classification-system-based-biowaivers-step-5_en.pdf]

- Enamine. Shake-Flask Aqueous Solubility Assay. [Link: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- World Health Organization (WHO). (2019). Annex 4: Guidance on biowaiver for solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link: https://www.who.int/publications/m/item/annex-4-guidance-on-biowaiver-for-solid-oral-dosage-forms]

- Bienta. Shake-Flask Solubility Assay. [Link: http://www.bienta.net/en/adme/phys-chem-properties/shake-flask-solubility-assay]

- U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - N-[(4-Fluorophenyl)methylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazonic acid. [Link: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID70972083#properties]

- Paveliev, S., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1620. [Link: https://www.researchgate.net/publication/370002821_3-4-Fluorophenyl-1-1-4-fluorophenyl-333-trifluoroprop-1-en-1-yl-5-fluoro-1H-pyrazole]

- ChemScene. 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid. [Link: https://www.chemscene.com/products/3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic-acid.html]

- U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - 1H-Pyrazole, 4-(phenylmethyl)-. [Link: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID20473691#properties]

- Guo, G., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-85. [Link: https://pubmed.ncbi.nlm.nih.gov/26633887/]

- Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link: https://www.mdpi.com/1422-8599/2022/4/M1483]

- Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link: https://www.researchgate.net/publication/365022802_Synthesis_and_Characterization_of_3-Methyl-1-4-trifluoromethylphenylindeno12-cpyrazol-41H-one]

- Yakan, H., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. ResearchGate. [Link: https://www.researchgate.net/publication/349900894_5-4-Fluorophenyl-3-naphthalen-1-yl-1-phenyl-1H-pyrazole]

Sources

- 1. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. 3-(4-Fluorophenyl)-1H-pyrazole | C9H7FN2 | CID 688691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Fluorophenyl)-1H-pyrazole 97 154258-82-9 [sigmaaldrich.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. enamine.net [enamine.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. who.int [who.int]

In-Depth Technical Guide: pKa Profiling of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Topic: pKa values of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive physicochemical analysis of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole (CAS: 154258-82-9), a critical scaffold in medicinal chemistry often utilized in the design of p38 MAP kinase inhibitors and other heterocyclic therapeutics.

Understanding the ionization constants (pKa) of this molecule is essential for optimizing its solubility, lipophilicity (LogD), and membrane permeability. This guide synthesizes theoretical predictions with rigorous experimental protocols to define the molecule's acid-base behavior.

Key Physicochemical Data (Predicted):

-

pKa₁ (Conjugate Acid, Basic N): 2.2 ± 0.3 (Protonation of pyridine-like nitrogen)

-

pKa₂ (Acidic NH): 13.2 ± 0.5 (Deprotonation of pyrrole-like nitrogen)[1]

-

Dominant Species at pH 7.4: Neutral (Unionized)[1]

Structural & Electronic Analysis

The acid-base properties of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole are governed by the interplay between the electron-withdrawing 4-fluorophenyl group and the electron-donating 4-methyl group on the pyrazole core.

Ionization Equilibrium Diagram

The following diagram illustrates the two ionization events: the protonation of the neutral molecule under acidic conditions and the deprotonation under highly basic conditions.

Theoretical Prediction Framework

In the absence of a direct experimental value in the public domain, we apply the Hammett-Taft Equation principles to estimate pKa values based on the parent pyrazole scaffold.

-

Parent Pyrazole: pKa (MH⁺) ≈ 2.5; pKa (NH) ≈ 14.2.[1]

-

Effect of 3-(4-Fluorophenyl): The phenyl ring is electron-withdrawing relative to hydrogen, lowering the basicity of the pyridine-like nitrogen. The para-fluoro substituent exerts a further inductive withdrawal (-I effect), stabilizing the anion and destabilizing the cation.

-

Estimated Shift:

pKa ≈ -0.4 to -0.6.

-

-

Effect of 4-Methyl: The methyl group is a weak electron donor (+I effect). It stabilizes the cation (increasing basicity) and destabilizes the anion (decreasing acidity).

-

Estimated Shift:

pKa ≈ +0.2 to +0.3.

-

Net Prediction:

-

Basic pKa:

-

Acidic pKa:

Experimental Determination Protocols

For drug development applications requiring high precision, experimental determination is mandatory. Due to the low solubility of the neutral species and the extreme values of the pKa, standard aqueous potentiometry is often insufficient.

Method A: UV-Metric Titration (Recommended)

This method is superior for measuring pKa values < 3 or > 10, where glass electrodes fail. It relies on the distinct UV absorbance spectra of the ionized and neutral species.

Protocol:

-

Stock Solution: Dissolve 1 mg of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole in 1 mL of methanol (co-solvent).

-

Titration Media: Prepare a universal buffer (pH 1.8 to 12.0) with constant ionic strength (I = 0.15 M KCl).

-

Measurement:

-

Inject 10-20 µL of stock into the titration vessel containing the buffer.

-

Titrate with 0.5 M HCl (to measure basic pKa) or 0.5 M KOH (to measure acidic pKa).

-

Record UV-Vis spectra (200–400 nm) at each pH step (0.2 pH unit increments).

-

-

Data Analysis: Use multi-wavelength analysis (e.g., using software like pHab) to deconvolve the spectra and calculate pKa.

Method B: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky)

Since the compound has low aqueous solubility, titration is performed in methanol/water mixtures, and the aqueous pKa is obtained by extrapolation.

Workflow Diagram:

Equation for Extrapolation:

Implications for Drug Discovery[2][3]

Solubility Profile

The molecule exhibits a U-shaped solubility curve.

-

pH < 2: High solubility due to cationic species (

).[1] -

pH 3 - 12: Minimum solubility (Intrinsic solubility,

). The neutral species dominates. -

pH > 13: Increased solubility due to anionic species (

).[1]

LogD and Lipophilicity

The LogP (partition coefficient of the neutral form) is estimated at 3.0 - 3.4 .[1]

-

At pH 7.4 (Physiological): LogD

LogP.[1] The molecule is highly lipophilic and membrane-permeable but may suffer from high plasma protein binding. -

At pH 2.0 (Stomach): LogD decreases significantly, aiding dissolution in gastric fluid.

Formulation Strategy

-

Salt Selection: Due to the weakly basic pKa (~2.2), forming a stable salt (e.g., Hydrochloride, Mesylate) requires a strong acid. However, salts of bases with pKa < 3 are often prone to disproportionation in water.

-

Solid Dispersion: Amorphous solid dispersions (ASD) are recommended to improve bioavailability given the high LogP and low aqueous solubility at neutral pH.

References

-

PubChem. 3-(4-Fluorophenyl)-1H-pyrazole Compound Summary. National Library of Medicine. Available at: [Link]

-

Claramunt, R. M., et al. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry. Available at: [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky protocol).

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. (Source for substituent constants used in prediction).

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Evaluation of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Cyclocondensation of 1,3-Dicarbonyls, Reaction Optimization, and Protocol Standardization

Introduction & Rationale

Pyrazoles represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry. They are featured prominently in FDA-approved therapeutics (e.g., celecoxib, crizotinib) due to their robust hydrogen-bonding capabilities, metabolic stability, and diverse pharmacological profiles .